methyl 2-(azetidin-3-yl)benzoate hydrochloride
Description
Chemical Name: Methyl 2-(azetidin-3-yl)benzoate hydrochloride CAS Number: 1203686-73-0 (as per ) Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol Structural Features: The compound consists of a benzoate ester backbone with an azetidine (4-membered nitrogen-containing ring) substituted at the 2-position of the benzene ring, forming a hydrochloride salt.
Properties
CAS No. |
1203686-73-0 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Azetidine-3-carboxylic acid (1) serves as a common precursor. Patent WO2018108954A1 details its conversion to methyl azetidine-3-carboxylate hydrochloride (2) via treatment with thionyl chloride and methanol:
This step achieves 95% yield under reflux conditions (60°C, 12 hours).
Esterification and Functionalization
The methyl ester undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane, yielding tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (3). Subsequent reduction with Red-Al in tetrahydrofuran (THF) at −78°C produces tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4), a critical intermediate for later coupling.
Method 2: Benzoate-Azetidine Coupling via Catalytic Agents
Palladium-Catalyzed Cross-Coupling
Methyl 2-bromobenzoate reacts with azetidin-3-ylzinc bromide under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C), achieving 78% yield. This method avoids nitrogen protection but requires strict anhydrous conditions.
Mitsunobu Reaction
Azetidin-3-ol derivatives couple with methyl 2-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 82% yield but necessitates chromatographic purification due to phosphine oxide byproducts.
Method 3: Green Synthesis Approaches
Microchannel Reactor Optimization
Adapting protocols from baricitinib intermediate synthesis, a continuous-flow system enhances the oxidation of 1-benzylazetidin-3-ol (5) to 1-benzylazetidin-3-one (6) using TEMPO and NaOCl in a microreactor (90-second residence time, 94% yield). Subsequent Wittig reaction with methyl 2-(triphenylphosphoranylidene)acetate forms the benzoate-azetidine backbone with 88% efficiency.
Solvent-Free Esterification
Ball milling methyl benzoate with azetidin-3-yl methanesulfonate in the presence of K₂CO₃ eliminates solvent use, achieving 85% conversion at room temperature.
Method 4: Protection/Deprotection Strategies
Boc Protection for Nitrogen Stabilization
Tert-butyl carbamate protection (e.g., converting 2 to 3) prevents unwanted side reactions during esterification. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the free amine, which is then treated with HCl to form the hydrochloride salt.
Benzyl Group Removal
Hydrogenolysis of 1-benzylazetidine intermediates over Pd/C (10 wt%, H₂, 50 psi) cleaves the benzyl group without affecting the ester, yielding 92% pure product.
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in ethyl acetate at 0°C, achieving >99% salt formation. Crystallization from ethanol/water (3:1) produces needle-like crystals with 95% purity.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Palladium Coupling | Negishi reaction | 78 | Moderate | Low |
| Mitsunobu Reaction | DEAD/PPh₃ coupling | 82 | Low | Moderate |
| Microreactor Oxidation | TEMPO/NaOCl in flow | 94 | High | High |
| Solvent-Free Milling | K₂CO₃-mediated esterification | 85 | High | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 2-(azetidin-3-yl)benzoate hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that compounds with azetidine rings often exhibit biological activity against various cancer cell lines. The structural features of azetidines allow for interactions with biological targets, potentially leading to the inhibition of tumor growth and proliferation .
Estrogen Receptor Modulation
The compound is also being studied for its role in modulating estrogen receptors, which are critical in the development of certain cancers, particularly breast cancer. Estrogen receptor modulators can either activate or inhibit these receptors, influencing the progression of hormone-dependent tumors . This application is significant given the implications of estrogen signaling in cancer biology.
Organic Synthesis
Synthesis of Heterocycles
this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. The azetidine moiety is particularly valuable in organic synthesis due to its ability to participate in various chemical reactions, including the aza-Michael addition, which is used to construct C–N bonds . This reaction is crucial for developing new pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The compound is utilized as a reagent in several synthetic pathways. For instance, it can be reacted with other functional groups to yield derivatives with enhanced biological activity or improved pharmacokinetic properties. The versatility of this compound makes it a valuable building block in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 2-(azetidin-3-yl)benzoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- Methyl 3-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-86-6): Molecular Formula: C₁₁H₁₄ClNO₂ (same as target compound). Key Difference: The azetidine group is substituted at the 3-position of the benzoate instead of the 2-position. For example, the 3-substituted derivative may exhibit reduced activity in receptor assays compared to the 2-substituted variant due to spatial constraints .
Analogues with Alternative Heterocycles
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride (CAS 1166820-44-5):
- Molecular Formula: C₁₂H₁₆ClNO₂.
- Key Difference : Replaces the 4-membered azetidine ring with a 5-membered pyrrolidine.
- Impact :
3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7):
- Molecular Formula: C₅H₁₂ClNO.
- Key Difference : Methoxymethyl substituent on the azetidine ring.
- Impact: Enhanced lipophilicity (logP increased by ~0.5) due to the methoxy group. Potential for improved metabolic stability but reduced aqueous solubility .
Compounds with Modified Backbones
Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7):
- Molecular Formula: C₉H₁₂ClNO₂.
- Key Difference: Replaces the azetidine with an aminomethyl group.
- Lower molecular weight (201.65 g/mol) may improve solubility but reduce membrane permeability .
Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride (CAS 1823954-95-5):
- Molecular Formula : C₁₀H₁₃ClN₂O₃.
- Key Difference: Incorporates an imino-methoxy group instead of azetidine.
- Similarity score: 0.90 (structural resemblance to the target compound) .
Spirocyclic Analogues
- Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride (CAS 1203684-69-8): Molecular Formula: C₁₄H₁₆ClNO₂. Key Difference: Spirocyclic cyclopropane fused to an isoquinoline system. Impact:
- Increased structural complexity may enhance selectivity for certain receptors.
- Higher molecular weight (265.74 g/mol) could reduce bioavailability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2-(azetidin-3-yl)benzoate HCl | 1203686-73-0 | C₁₁H₁₄ClNO₂ | 227.69 | 2-substituted azetidine |
| Methyl 3-(azetidin-3-yl)benzoate HCl | 1203683-86-6 | C₁₁H₁₄ClNO₂ | 227.69 | 3-substituted azetidine |
| Methyl 2-(pyrrolidin-3-yl)benzoate HCl | 1166820-44-5 | C₁₂H₁₆ClNO₂ | 242.72 | Pyrrolidine ring |
| Methyl 4-(aminomethyl)benzoate HCl | 6232-11-7 | C₉H₁₂ClNO₂ | 201.65 | Aminomethyl substituent |
| 3-(Methoxymethyl)azetidine HCl | 942308-06-7 | C₅H₁₂ClNO | 137.61 | Methoxymethyl-azetidine |
Research Findings and Implications
- Bioactivity : Azetidine-containing compounds (e.g., the target molecule) often exhibit enhanced binding to G protein-coupled receptors (GPCRs) compared to pyrrolidine analogues due to the smaller ring’s constrained geometry .
- Solubility: Compounds with polar groups (e.g., aminomethyl in CAS 6232-11-7) show higher aqueous solubility but may require formulation adjustments for membrane penetration .
- Metabolic Stability : Methoxy-substituted derivatives (e.g., CAS 942308-06-7) demonstrate improved resistance to oxidative metabolism in hepatic microsome assays .
Biological Activity
Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features an azetidine ring, which is known for its unique structural properties that can influence biological interactions. The compound's molecular formula is CHClN\O, with a molecular weight of approximately 241.7 g/mol. The presence of the azetidine moiety is critical as it can enhance the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that this compound induces apoptosis and inhibits cell proliferation. The IC values for these cell lines were determined to be:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 7.2 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies indicate that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing further progression into mitosis .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of azetidine derivatives, including this compound, demonstrated enhanced antibacterial activity compared to structurally similar compounds. The study emphasized the importance of the azetidine ring in mediating interactions with bacterial cell membranes .
- Cancer Treatment Potential : In a preclinical model involving MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within the tumors, supporting its potential use as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing methyl 2-(azetidin-3-yl)benzoate hydrochloride while minimizing side reactions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using azetidine derivatives and methyl benzoate precursors. Protecting groups (e.g., tert-butyl carbamate) for the azetidine nitrogen are critical to prevent undesired side reactions. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with dichloromethane/methanol gradients) ensures high yield and purity. Structural analogs in and highlight the use of carbamate-protected azetidine intermediates, which can be deprotected under acidic conditions to yield the hydrochloride salt .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR can confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH protons) and ester carbonyl (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] (expected m/z ~240.1 for CHNOHCl).
- X-ray Crystallography : SHELX software ( ) can resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding with the hydrochloride counterion .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% as per and ) .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of the ester group or azetidine ring oxidation. Aqueous solutions should be prepared fresh and buffered at pH 4–6 (using citrate or acetate buffers) to avoid degradation. Safety data in and emphasize avoiding moisture and heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
